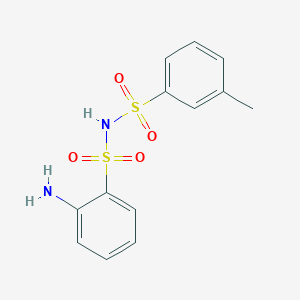
potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is an organic compound that features a potassium ion bonded to a sulfonate group, which is further connected to a hydroxypropene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate typically involves the reaction of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with a potassium base. The reaction is carried out in an aqueous medium, where the sulfonic acid is neutralized by the potassium base, resulting in the formation of the potassium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, concentration, and mixing rates.
化学反応の分析
Types of Reactions
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propene moiety can be reduced to form a saturated hydrocarbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the double bond.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Formation of (E)-3-oxoprop-1-ene-1-sulfonate.
Reduction: Formation of potassium;(E)-3-hydroxypropane-1-sulfonate.
Substitution: Formation of various substituted sulfonates depending on the nucleophile used.
科学的研究の応用
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the hydroxypropene moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Potassium methanesulfonate: Similar sulfonate group but lacks the hydroxypropene moiety.
Potassium ethane-1-sulfonate: Similar sulfonate group but with a different hydrocarbon chain.
Potassium propanesulfonate: Similar hydrocarbon chain but lacks the hydroxy group.
Uniqueness
Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is unique due to the presence of both a hydroxy group and a double bond in the propene moiety, which provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
特性
IUPAC Name |
potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.K/c4-2-1-3-8(5,6)7;/h1,3-4H,2H2,(H,5,6,7);/q;+1/p-1/b3-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWCJAUTZUZDB-KSMVGCCESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(=O)(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(=O)(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038960.png)
![Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8038963.png)
![(4-Nitrophenyl)methyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8038967.png)
![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)phenyl]phenyl]-5-methylpyrazol-3-amine](/img/structure/B8038969.png)



![2-[4-[4-(5-Amino-3-methylpyrazol-1-yl)-3-methylphenyl]-2-methylphenyl]-5-methylpyrazol-3-amine](/img/structure/B8039013.png)

![[2-(4-Chlorophenyl)-2-oxoethyl] selenocyanate](/img/structure/B8039036.png)
![[(E)-3-cyanoprop-1-enyl] acetate](/img/structure/B8039043.png)



